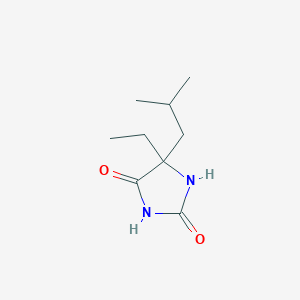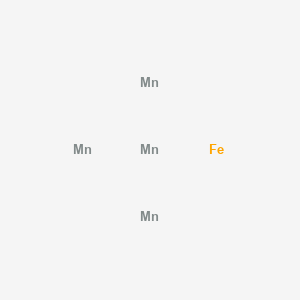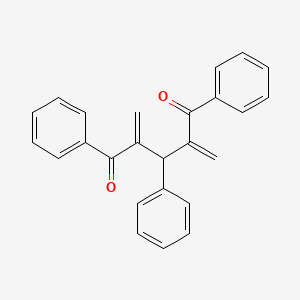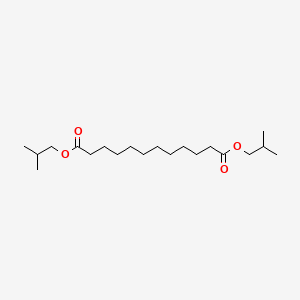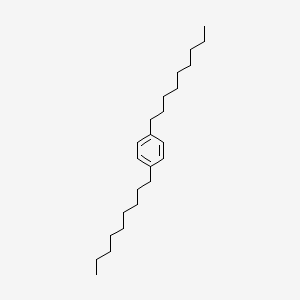
p-Dinonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Dinonylbenzene: is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with two nonyl groups (nine-carbon alkyl chains) at the para positions. This compound is known for its hydrophobic properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Dinonylbenzene typically involves the Friedel-Crafts alkylation of benzene with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + 2 \text{C}9\text{H}{19}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}9\text{H}{19})_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts alkylation. The reaction is carried out in a controlled environment to ensure high yield and purity. The process includes the use of excess benzene to drive the reaction to completion and the subsequent removal of unreacted benzene and by-products through distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Dinonylbenzene can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nonyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions is commonly used for the oxidation of this compound.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products:
Oxidation: Benzoic acid derivatives.
Substitution: Halogenated this compound compounds.
Scientific Research Applications
Chemistry: p-Dinonylbenzene is used as a precursor in the synthesis of various organic compounds. Its hydrophobic nature makes it suitable for use in the development of surfactants and lubricants.
Biology and Medicine: While this compound itself is not widely used in biological or medical applications, its derivatives are studied for their potential use in drug delivery systems and as components in biomedical materials.
Industry: The compound is used in the production of specialty chemicals, including plasticizers, which enhance the flexibility and durability of plastics. It is also employed in the formulation of lubricants and as an additive in fuels to improve performance.
Mechanism of Action
The mechanism of action of p-Dinonylbenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the nonyl groups. This activation facilitates electrophilic substitution reactions. In oxidation reactions, the benzylic positions are particularly reactive due to the presence of hydrogen atoms that can be abstracted, leading to the formation of benzylic radicals and subsequent oxidation products.
Comparison with Similar Compounds
Toluene (methylbenzene): Similar in structure but with a single methyl group instead of two nonyl groups.
Ethylbenzene: Contains an ethyl group instead of nonyl groups.
Cumene (isopropylbenzene): Features an isopropyl group in place of nonyl groups.
Uniqueness: p-Dinonylbenzene is unique due to the presence of two long nonyl chains, which impart significant hydrophobicity and influence its reactivity and applications. Unlike simpler alkylbenzenes, this compound’s bulky substituents make it suitable for specialized industrial applications where hydrophobicity and stability are crucial.
Properties
CAS No. |
40775-34-6 |
|---|---|
Molecular Formula |
C24H42 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1,4-di(nonyl)benzene |
InChI |
InChI=1S/C24H42/c1-3-5-7-9-11-13-15-17-23-19-21-24(22-20-23)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3 |
InChI Key |
SHDYOAGCPLZUNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


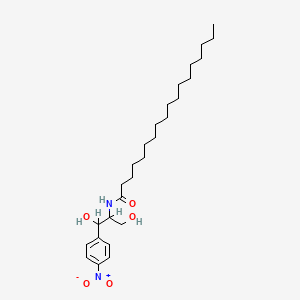
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
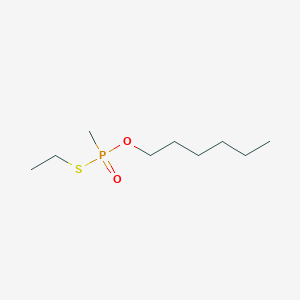
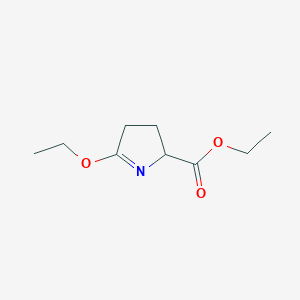
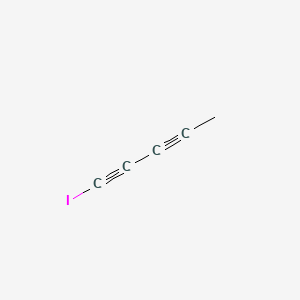
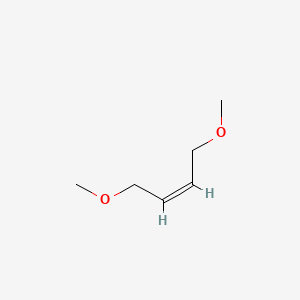

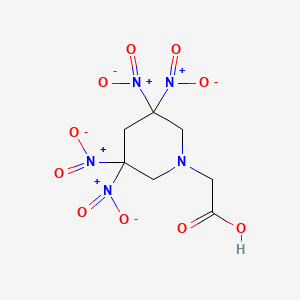
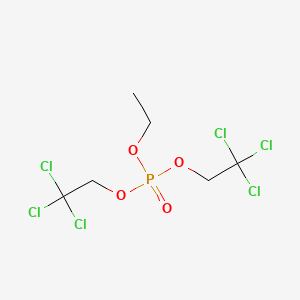
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
